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Compound of Interest

Compound Name:
5-(2-Bromophenoxymethyl)furan-

2-carboxylic acid

Cat. No.: B442405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) data for 5-(2-Bromophenoxymethyl)furan-2-carboxylic
acid. Due to the limited availability of published experimental data for this specific compound,

this guide leverages data from structurally similar furan-2-carboxylic acid derivatives to provide

a predictive and comparative framework. This information is intended to assist researchers in

the identification, characterization, and quality control of this and related compounds.

Data Presentation: A Comparative Overview
The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for

selected furan-2-carboxylic acid derivatives. This comparative data can be used to predict the

spectral characteristics of 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid.

Table 1: ¹H NMR Data of Furan-2-Carboxylic Acid Derivatives (Solvent: DMSO-d₆)
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Compound
Chemical Shift (δ ppm)
and Multiplicity

Assignment

5-(2-

Bromophenoxymethyl)furan-2-

carboxylic acid (Predicted)

~7.6 (d), ~7.3 (d), ~7.1 (m),

~6.9 (d), ~6.7 (d), ~5.3 (s),

~13.0 (br s)

Aromatic CH, Furan CH,

OCH₂, COOH

2-Furancarboxylic acid[1]

7.90 (dd, J=1.6, 0.8 Hz), 7.22

(dd, J=3.5, 0.8 Hz), 6.64 (dd,

J=3.4, 1.7 Hz), 12.36 (s)

H5, H3, H4, COOH

5-Bromofuran-2-carboxylic

acid

7.35 (d, J=3.6 Hz), 7.15 (d,

J=3.6 Hz), ~13.5 (br s)
H3, H4, COOH

5-(4-Nitrophenyl)furan-2-

carboxylic acid

8.31 (d, J=9.0 Hz), 8.04 (d,

J=9.0 Hz), 7.44 (d, J=3.7 Hz),

7.37 (d, J=3.7 Hz), 13.35 (br s)

Aromatic CH, Furan CH,

COOH

Table 2: ¹³C NMR Data of Furan-2-Carboxylic Acid Derivatives (Solvent: DMSO-d₆)

Compound Chemical Shift (δ ppm) Assignment

5-(2-

Bromophenoxymethyl)furan-2-

carboxylic acid (Predicted)

~160, ~155, ~148, ~145, ~133,

~128, ~122, ~116, ~115, ~112,

~65

COOH, Furan C, Aromatic C,

OCH₂

2-Furancarboxylic acid[1]
159.81, 147.44, 145.38,

118.16, 112.52
C=O, C5, C2, C3, C4

5-Bromofuran-2-carboxylic

acid
~160, ~148, ~146, ~120, ~115 C=O, Furan C

5-(4-Nitrophenyl)furan-2-

carboxylic acid

159.52, 154.21, 147.34,

146.21, 135.26, 125.67,

124.93, 120.29, 112.08

C=O, Furan C, Aromatic C

Table 3: Mass Spectrometry Data (Electron Ionization - EI) of Furan-2-Carboxylic Acid

Derivatives
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

5-(2-

Bromophenoxymethyl)furan-2-

carboxylic acid

296/298 [M]⁺
Predicted fragments: [M-Br]⁺,

[M-COOH]⁺, [M-OCH₂PhBr]⁺

2-Furancarboxylic acid[1] 112 [M]⁺
95 [M-OH]⁺, 67 [M-COOH]⁺,

39

5-Bromofuran-2-carboxylic

acid
190/192 [M]⁺

173/175 [M-OH]⁺, 145/147 [M-

COOH]⁺, 111 [M-Br]⁺

5-(4-Nitrophenyl)furan-2-

carboxylic acid
233 [M]⁺

216 [M-OH]⁺, 187 [M-NO₂]⁺,

188 [M-COOH]⁺

Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based

on standard analytical techniques for compounds of this class.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

A standard proton experiment is performed with a sufficient number of scans to achieve a

good signal-to-noise ratio.

The spectral width is typically set from -2 to 14 ppm.

The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50

ppm).

¹³C NMR Acquisition:
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A proton-decoupled ¹³C experiment is performed.

A sufficient number of scans are acquired, often requiring a longer acquisition time than ¹H

NMR.

The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. In EI, the

sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: An electron multiplier or other suitable detector records the abundance of each

ion, generating a mass spectrum.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a furan-

2-carboxylic acid derivative.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Spectroscopic Analysis of 5-(2-
Bromophenoxymethyl)furan-2-carboxylic acid: A Comparative Guide]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b442405#nmr-and-mass-
spec-data-for-5-2-bromophenoxymethyl-furan-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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